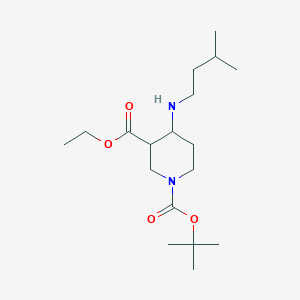

1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate

Description

BenchChem offers high-quality 1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 4-(3-methylbutylamino)piperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O4/c1-7-23-16(21)14-12-20(17(22)24-18(4,5)6)11-9-15(14)19-10-8-13(2)3/h13-15,19H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXSUXZVXGYBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CCC1NCCC(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is a derivative of piperidine-1,3-dicarboxylate, which suggests it may share similar interactions with its targets.

Biochemical Pathways

It is known to be an important intermediate in the synthesis of many biologically active compounds.

Result of Action

As an intermediate in the synthesis of biologically active compounds, it likely contributes to the overall effects of these compounds.

Action Environment

It is recommended to store similar compounds in an inert atmosphere and under -20°c, suggesting that temperature and atmospheric conditions may play a role in its stability.

Biological Activity

1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate (CAS No. 2098081-83-3) is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C18H34N2O4 and a molecular weight of 342.5 g/mol, this compound is an important derivative of piperidine-1,3-dicarboxylate, suggesting a range of interactions within biological systems.

Target and Mode of Action

The compound is believed to act through various biochemical pathways, primarily as an intermediate in the synthesis of biologically active compounds. Its structural characteristics allow it to interact with specific biological targets, which may include receptors or enzymes involved in metabolic processes. The presence of the isopentylamino group enhances its lipophilicity, potentially increasing its permeability across cellular membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various piperidine derivatives, including compounds structurally similar to 1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate. For example, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy against multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

In Vitro Studies

In vitro evaluations have indicated that compounds similar to 1-(Tert-butyl) 3-ethyl 4-(isopentylamino)piperidine-1,3-dicarboxylate can disrupt bacterial cell membranes, leading to cell death. This mechanism involves the depolarization of the bacterial cytoplasmic membrane, which dissipates the membrane potential critical for bacterial survival .

Comparative Activity Table

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions where piperidine derivatives are modified to introduce various functional groups. The stability of the compound is crucial for its application in biological settings; it is recommended to store it under inert conditions at low temperatures to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.